molecular formula C171H191ClFN11O20S5 B13391778 4-[5-[4-(2-Butoxyethoxy)phenyl]-2-chlorophenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]but-3-en-2-one;4-[5-[4-(2-butoxyethoxy)phenyl]-2-fluorophenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]pent-3-en-2-one;4-[5-[4-(2-butoxyethoxy)phenyl]-2-methoxyphenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]but-3-en-2-one;4-[3-[4-(2-methoxyethoxy)phenyl]phenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]but-3-en-2-one;3-methyl-4-[3-(4-propoxyphenyl)phenyl]-1-[4-[(4-propyl-1,2,4-triazol-3-yl)methylsulfinyl]phenyl]but-3-en-2-one

4-[5-[4-(2-Butoxyethoxy)phenyl]-2-chlorophenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]but-3-en-2-one;4-[5-[4-(2-butoxyethoxy)phenyl]-2-fluorophenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]pent-3-en-2-one;4-[5-[4-(2-butoxyethoxy)phenyl]-2-methoxyphenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]but-3-en-2-one;4-[3-[4-(2-methoxyethoxy)phenyl]phenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]but-3-en-2-one;3-methyl-4-[3-(4-propoxyphenyl)phenyl]-1-[4-[(4-propyl-1,2,4-triazol-3-yl)methylsulfinyl]phenyl]but-3-en-2-one

Cat. No.: B13391778
M. Wt: 2935 g/mol
InChI Key: SUDJFXYQPNPSEN-UHFFFAOYSA-N
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Description

The compound “4-[5-[4-(2-Butoxyethoxy)phenyl]-2-chlorophenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]but-3-en-2-one;4-[5-[4-(2-butoxyethoxy)phenyl]-2-fluorophenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]pent-3-en-2-one;4-[5-[4-(2-butoxyethoxy)phenyl]-2-methoxyphenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]but-3-en-2-one;4-[3-[4-(2-methoxyethoxy)phenyl]phenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]but-3-en-2-one;3-methyl-4-[3-(4-propoxyphenyl)phenyl]-1-[4-[(4-propyl-1,2,4-triazol-3-yl)methylsulfinyl]phenyl]but-3-en-2-one” is a complex organic molecule with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the core structure: This involves the reaction of appropriate phenyl derivatives with butoxyethoxy and other substituents.

    Introduction of functional groups: This step includes the addition of chlorophenyl, fluorophenyl, methoxyphenyl, and other groups through substitution reactions.

    Final assembly: The final step involves the coupling of the core structure with the propylimidazolyl and triazolyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfides to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the sulfide group would yield sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the imidazolyl and triazolyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **4-[5-[4-(2-butoxyethoxy)phenyl]-2-chlorophenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]but-3-en-2-one
  • **4-[5-[4-(2-butoxyethoxy)phenyl]-2-fluorophenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]pent-3-en-2-one
  • **4-[5-[4-(2-butoxyethoxy)phenyl]-2-methoxyphenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]but-3-en-2-one
  • **4-[3-[4-(2-methoxyethoxy)phenyl]phenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]but-3-en-2-one
  • **3-methyl-4-[3-(4-propoxyphenyl)phenyl]-1-[4-[(4-propyl-1,2,4-triazol-3-yl)methylsulfinyl]phenyl]but-3-en-2-one

Uniqueness

This compound is unique due to its complex structure and the presence of multiple functional groups, which allow for diverse chemical reactions and potential applications. Its combination of phenyl, imidazolyl, and triazolyl groups makes it particularly versatile in various research and industrial applications.

Properties

Molecular Formula

C171H191ClFN11O20S5

Molecular Weight

2935 g/mol

IUPAC Name

4-[5-[4-(2-butoxyethoxy)phenyl]-2-chlorophenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]but-3-en-2-one;4-[5-[4-(2-butoxyethoxy)phenyl]-2-fluorophenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]pent-3-en-2-one;4-[5-[4-(2-butoxyethoxy)phenyl]-2-methoxyphenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]but-3-en-2-one;4-[3-[4-(2-methoxyethoxy)phenyl]phenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]but-3-en-2-one;3-methyl-4-[3-(4-propoxyphenyl)phenyl]-1-[4-[(4-propyl-1,2,4-triazol-3-yl)methylsulfinyl]phenyl]but-3-en-2-one

InChI

InChI=1S/C36H41FN2O4S.C36H42N2O5S.C35H39ClN2O4S.C32H35N3O3S.C32H34N2O4S/c1-4-6-18-42-19-20-43-33-12-9-29(10-13-33)30-11-16-36(37)35(23-30)27(3)21-32(40)22-28-7-14-34(15-8-28)44(41)25-31-24-38-26-39(31)17-5-2;1-4-6-20-42-21-22-43-34-14-10-29(11-15-34)30-12-18-36(41-3)31(24-30)9-13-33(39)23-28-7-16-35(17-8-28)44(40)26-32-25-37-27-38(32)19-5-2;1-3-5-19-41-20-21-42-33-13-9-28(10-14-33)29-11-17-35(36)30(23-29)8-12-32(39)22-27-6-15-34(16-7-27)43(40)25-31-24-37-26-38(31)18-4-2;1-4-17-35-23-33-34-32(35)22-39(37)30-15-9-25(10-16-30)21-31(36)24(3)19-26-7-6-8-28(20-26)27-11-13-29(14-12-27)38-18-5-2;1-3-17-34-24-33-22-29(34)23-39(36)32-15-8-26(9-16-32)21-30(35)12-7-25-5-4-6-28(20-25)27-10-13-31(14-11-27)38-19-18-37-2/h7-16,21,23-24,26H,4-6,17-20,22,25H2,1-3H3;7-18,24-25,27H,4-6,19-23,26H2,1-3H3;6-17,23-24,26H,3-5,18-22,25H2,1-2H3;6-16,19-20,23H,4-5,17-18,21-22H2,1-3H3;4-16,20,22,24H,3,17-19,21,23H2,1-2H3

InChI Key

SUDJFXYQPNPSEN-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC(=C(C=C2)OC)C=CC(=O)CC3=CC=C(C=C3)S(=O)CC4=CN=CN4CCC.CCCCOCCOC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C=CC(=O)CC3=CC=C(C=C3)S(=O)CC4=CN=CN4CCC.CCCCOCCOC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=CC(=O)CC3=CC=C(C=C3)S(=O)CC4=CN=CN4CCC)C.CCCN1C=NC=C1CS(=O)C2=CC=C(C=C2)CC(=O)C=CC3=CC(=CC=C3)C4=CC=C(C=C4)OCCOC.CCCN1C=NN=C1CS(=O)C2=CC=C(C=C2)CC(=O)C(=CC3=CC(=CC=C3)C4=CC=C(C=C4)OCCC)C

Origin of Product

United States

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